7-(3-Thienyl)pyrazolo[1,5-a]pyrimidine
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C10H7N3S |
|---|---|
Molecular Weight |
201.25 g/mol |
IUPAC Name |
7-thiophen-3-ylpyrazolo[1,5-a]pyrimidine |
InChI |
InChI=1S/C10H7N3S/c1-4-11-10-2-5-12-13(10)9(1)8-3-6-14-7-8/h1-7H |
InChI Key |
BHTIMGHTIIUQKM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CSC=C1C2=CC=NC3=CC=NN23 |
Origin of Product |
United States |
Advanced Synthetic Methodologies for 7 3 Thienyl Pyrazolo 1,5 a Pyrimidine and Its Derivatives
Established Cyclization and Condensation Approaches for Pyrazolo[1,5-a]pyrimidine (B1248293) Core Construction
The construction of the pyrazolo[1,5-a]pyrimidine core is a well-established area of heterocyclic chemistry, with several reliable methods at the disposal of synthetic chemists. nih.govrsc.orgbme.hursc.orgarkat-usa.org These approaches typically involve the formation of the pyrimidine (B1678525) ring onto a pre-existing pyrazole (B372694) core.
Reactivity of 3-Aminopyrazoles with Electrophilic Building Blocks
A cornerstone of pyrazolo[1,5-a]pyrimidine synthesis is the reaction of 3-aminopyrazoles with various 1,3-dielectrophilic species. nih.govarkat-usa.org The nucleophilic character of the exocyclic amino group and the endocyclic nitrogen atom of the pyrazole ring allows for cyclocondensation reactions with a range of electrophilic partners.
Common electrophilic building blocks include β-dicarbonyl compounds, such as 1,3-diketones and β-ketoesters, which react with 3-aminopyrazoles, often under acidic or basic conditions, to yield the corresponding pyrazolo[1,5-a]pyrimidines. nih.govresearchgate.net The reaction proceeds through an initial condensation to form an enamine intermediate, followed by an intramolecular cyclization and dehydration to afford the final bicyclic system. Other successful electrophilic partners include enaminones, formyl ketones, and acetoacetanilides. bme.hu
The regioselectivity of the cyclization can be influenced by the substitution pattern of both the aminopyrazole and the electrophilic reagent. For instance, the use of unsymmetrical 1,3-dicarbonyl compounds can lead to the formation of isomeric products, and reaction conditions can be optimized to favor the desired regioisomer.
| Electrophilic Building Block | Reactant | Resulting Core Structure | Key Features |
|---|---|---|---|
| β-Diketones (e.g., Acetylacetone) | 3-Aminopyrazole (B16455) | 5,7-Dimethylpyrazolo[1,5-a]pyrimidine | A widely used and straightforward method. researchgate.net |
| β-Ketoesters (e.g., Ethyl acetoacetate) | 3-Aminopyrazole | 7-Hydroxy-5-methylpyrazolo[1,5-a]pyrimidine | Provides access to pyrimidinone derivatives. researchgate.net |
| Enaminones | 3-Aminopyrazole | Substituted pyrazolo[1,5-a]pyrimidines | Offers versatility in introducing substituents. bme.hu |
Multicomponent Reaction Strategies
Multicomponent reactions (MCRs) have emerged as powerful tools for the efficient construction of complex molecules from simple starting materials in a single synthetic operation. rsc.orgarkat-usa.org Several MCRs have been developed for the synthesis of pyrazolo[1,5-a]pyrimidines, offering advantages in terms of atom economy, reduced waste, and operational simplicity. nih.govresearchgate.net
One common MCR approach involves the condensation of an aminopyrazole, an aldehyde, and an active methylene (B1212753) compound. For example, a three-component reaction of a 3-aminopyrazole, an aromatic aldehyde, and malononitrile (B47326) can afford highly functionalized pyrazolo[1,5-a]pyrimidines. These reactions are often catalyzed by an acid or a base and can proceed under mild conditions.
More recently, transition-metal-catalyzed MCRs have been reported. For instance, a rhodium-catalyzed three-component reaction of aldehydes, aminopyrazoles, and sulfoxonium ylides has been developed for the synthesis of a diverse range of pyrazolo[1,5-a]pyrimidines. nih.gov
| Components | Catalyst/Conditions | Product Type | Reference |
|---|---|---|---|
| 3-Aminopyrazole, Aldehyde, Malononitrile | Base catalyst | Highly functionalized pyrazolo[1,5-a]pyrimidines | nih.gov |
| Aldehydes, Aminopyrazoles, Sulfoxonium ylides | Rhodium complex | Variously substituted pyrazolo[1,5-a]pyrimidines | nih.gov |
Targeted Synthesis of Thienyl-Substituted Pyrazolo[1,5-a]pyrimidines
The introduction of a thienyl group at the 7-position of the pyrazolo[1,5-a]pyrimidine core can be achieved through either direct synthesis or post-synthetic modification.
Direct Synthetic Routes to 7-(3-Thienyl)pyrazolo[1,5-a]pyrimidine Analogues
The most direct approach to this compound involves the use of a thienyl-containing 1,3-dielectrophile in the cyclocondensation reaction with a 3-aminopyrazole. rsc.org For example, the reaction of 3-amino-4-carboethoxypyrazole with 3-dimethylamino-1-(3-thienyl)-2-propen-1-one in glacial acetic acid at reflux yields this compound-3-carboxylic acid ethyl ester. prepchem.com
Application of Metal-Catalyzed Cross-Coupling for Thienyl Introduction
Metal-catalyzed cross-coupling reactions have become indispensable tools in modern organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds. rsc.org These methods are particularly useful for the late-stage functionalization of heterocyclic cores. The introduction of a thienyl group onto a pre-formed pyrazolo[1,5-a]pyrimidine scaffold can be achieved using various cross-coupling strategies.
For this approach, a pyrazolo[1,5-a]pyrimidine bearing a suitable leaving group, such as a halogen or a triflate, at the 7-position is required. This precursor can then be coupled with a thienylboronic acid or a thienylstannane derivative under palladium or other transition-metal catalysis. The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction that can also be employed to introduce nitrogen-containing substituents. nih.gov
The choice of catalyst, ligand, base, and solvent is crucial for achieving high yields and selectivities in these cross-coupling reactions. The versatility of this approach allows for the introduction of a wide variety of thienyl derivatives, enabling the synthesis of a diverse library of analogues for structure-activity relationship studies.
| Coupling Partners | Catalyst System | Reaction Type | Key Advantage |
|---|---|---|---|
| 7-Halopyrazolo[1,5-a]pyrimidine + 3-Thienylboronic acid | Palladium catalyst (e.g., Pd(PPh₃)₄) | Suzuki Coupling | Mild reaction conditions and commercial availability of boronic acids. |
| 7-Halopyrazolo[1,5-a]pyrimidine + 3-Thienylstannane | Palladium catalyst | Stille Coupling | Tolerant of a wide range of functional groups. |
Principles of Green Chemistry in Pyrazolo[1,5-a]pyrimidine Synthesis
The principles of green chemistry are increasingly being integrated into the synthesis of pharmaceuticals and other fine chemicals to minimize environmental impact. bme.hu In the context of pyrazolo[1,5-a]pyrimidine synthesis, several strategies can be employed to enhance the sustainability of the process.
The use of greener solvents, such as water or ethanol (B145695), is a key consideration. bme.hu Microwave-assisted synthesis has also been shown to be an effective green approach, often leading to shorter reaction times, higher yields, and reduced energy consumption compared to conventional heating methods. rsc.org Furthermore, the development of catalyst-free or reusable catalyst systems can significantly improve the environmental profile of a synthesis.
For example, a green synthetic approach for a library of pyrazolo[1,5-a]pyrimidin-7(4H)-one derivatives has been reported using ultrasonic irradiation in aqueous ethanol, which minimizes the use of hazardous solvents and energy. bme.hu The reaction of aminopyrazoles with acetylenic esters assisted by KHSO4 under ultrasound waves provides the target compounds in good yields. bme.hu
Evaluating the greenness of a synthetic route can be done using various metrics, such as the E-factor (Environmental Factor) and Process Mass Intensity (PMI), which quantify the amount of waste generated per unit of product. By applying these principles, chemists can design more sustainable and environmentally responsible syntheses of this compound and its derivatives.
Microwave and Ultrasonic-Assisted Synthesis
Advanced synthetic methodologies, such as microwave (MW) and ultrasonic irradiation, have been successfully employed to accelerate the synthesis of pyrazolo[1,5-a]pyrimidines, offering significant advantages over conventional heating methods, including reduced reaction times, improved yields, and enhanced regioselectivity. rsc.orgnih.gov
Microwave-assisted synthesis has proven to be a powerful tool for constructing the pyrazolo[1,5-a]pyrimidine core. A notable one-pot, two-step process involves a palladium-catalyzed direct C-H arylation followed by saponification and decarboxylation under microwave irradiation. rsc.orgrsc.org This method allows for the efficient synthesis of various 7-substituted pyrazolo[1,5-a]pyrimidines from commercially available and less toxic starting materials, demonstrating shorter reaction times and excellent yields compared to classical approaches like the Negishi coupling. rsc.orgrsc.org For instance, the reaction of ethyl 2-(3-aminopyrazol-1-yl)acetate with 3-bromothiophene (B43185) can be efficiently carried out using this protocol. The initial direct arylation step is performed under microwave irradiation at 150 °C for 30 minutes, followed by the addition of sodium hydroxide (B78521) and further irradiation at 120 °C for 15 minutes to afford the final product.
Ultrasonic irradiation is another green energy source that has been effectively utilized in the synthesis of pyrazolo[1,5-a]pyrimidine derivatives. nih.gov This technique often leads to shorter reaction times and higher yields while operating under milder conditions. bme.hu A green synthetic approach for a library of pyrazolo[1,5-a]pyrimidin-7(4H)-one derivatives involves the reaction of 5-aminopyrazoles with acetylenic esters, such as dimethyl acetylenedicarboxylate (B1228247) (DMAD), methyl propiolate, or ethyl propiolate, under ultrasonic irradiation in an aqueous ethanol medium. bme.hu The use of potassium bisulfate (KHSO4) as a catalyst facilitates the reaction. bme.hu Similarly, a series of diversely substituted pyrazolo[1,5-a]pyrimidines featuring a carboxylate group at position-2 have been synthesized by reacting formylated active proton compounds with a carboxylate-substituted 3-aminopyrazole under ultrasonic irradiation. eurjchem.comresearchgate.net This method also employs an aqueous ethanol medium and a mild acid catalyst, highlighting its environmentally friendly nature. eurjchem.comresearchgate.net An unusual pseudo four-component reaction for the synthesis of 7-azolylamino-4,5,6,7-tetrahydroazolo[1,5-a]pyrimidines has also been developed using ultrasonication, showcasing the unique reaction pathways that can be accessed with this technology. semanticscholar.org
The following table summarizes selected examples of microwave and ultrasonic-assisted synthesis of pyrazolo[1,5-a]pyrimidine derivatives.
| Starting Material 1 | Starting Material 2 | Conditions | Product | Yield (%) | Ref |
| Ethyl 2-(1H-pyrazol-5-yl)acetate | Aryl/Heteroaryl Bromide | Pd(OAc)₂, P(o-tol)₃, K₂CO₃, DMA, MW, 150 °C, 30 min; then NaOH, MW, 120 °C, 15 min | 7-Substituted pyrazolo[1,5-a]pyrimidine | 65-92% | rsc.org |
| 5-Aminopyrazole | Dimethyl acetylenedicarboxylate (DMAD) | KHSO₄, Aqueous EtOH, Ultrasound | Pyrazolo[1,5-a]pyrimidin-7(4H)-one derivative | Good | bme.hu |
| 3-Amino-pyrazole-4-carboxylate | Formylated active methylene compound | Aqueous EtOH, Mild Acid Catalyst, Ultrasound | 2-Carboxylate-pyrazolo[1,5-a]pyrimidine derivative | Not Specified | eurjchem.comresearchgate.net |
| 3-Amino-1,2,4-triazole | Aromatic aldehyde, Pyruvic acid | Acetic Acid, Ultrasound, 60-65 °C, 2-10 min | 7-Azolylaminotetrahydroazolo[1,5-a]pyrimidine | 80-94% | semanticscholar.org |
Solvent-Minimizing and Environmentally Benign Protocols
The principles of green chemistry are increasingly being integrated into the synthesis of heterocyclic compounds, including this compound and its analogs. These approaches focus on minimizing waste, avoiding hazardous substances, and improving energy efficiency.
A key strategy in developing environmentally benign protocols is the use of greener solvents, with water being the most desirable choice. The synthesis of diversely substituted pyrazolo[1,5-a]pyrimidine derivatives has been successfully achieved under ultrasonic irradiation in an aqueous ethanol medium. bme.hueurjchem.comresearchgate.net This method not only reduces the reliance on volatile and hazardous organic solvents but also often simplifies the work-up procedure. The reaction of 5-aminopyrazoles with acetylenic esters, catalyzed by KHSO₄, proceeds efficiently in aqueous ethanol under ultrasound, affording pyrazolo[1,5-a]pyrimidin-7(4H)-ones in good yields. bme.hu This demonstrates a dual green approach, combining an alternative energy source (ultrasound) with a more environmentally friendly solvent system. bme.hu
One-pot reactions represent another cornerstone of green synthesis, as they reduce the number of separate purification steps, thereby saving solvents, energy, and time. A one-pot, microwave-assisted synthesis of 7-substituted pyrazolo[1,5-a]pyrimidines via a palladium-catalyzed direct C-H arylation followed by saponification-decarboxylation exemplifies such a protocol. rsc.orgrsc.org This procedure is lauded for its operational simplicity, use of commercially available and less toxic reagents, and reduction in the number of synthetic steps compared to traditional methods. rsc.org The development of catalyst-free conditions further enhances the green credentials of a synthetic route. For related heterocyclic systems like thiazolopyrimidines, catalyst-free condensation/cyclization reactions have been reported in solvents like acetone, which, while not as green as water, avoids the use of heavy metal catalysts. ijnc.ir These principles are actively being explored for their applicability to pyrazolo[1,5-a]pyrimidine synthesis.
The following table outlines examples of solvent-minimizing and environmentally benign synthetic protocols for pyrazolo[1,5-a]pyrimidine derivatives.
| Starting Material 1 | Starting Material 2 | Conditions | Key Green Feature(s) | Yield (%) | Ref |
| 5-Aminopyrazoles | Acetylenic Esters (e.g., DMAD) | KHSO₄, Ultrasound, Aqueous EtOH | Use of aqueous-alcohol medium; Ultrasound irradiation | Good | bme.hu |
| 3-Amino-pyrazole-4-carboxylate | Formylated active methylene compounds | Ultrasound, Aqueous EtOH | Use of aqueous-alcohol medium; Ultrasound irradiation | Not Specified | eurjchem.comresearchgate.net |
| Ethyl 2-(1H-pyrazol-5-yl)acetate | Aryl/Heteroaryl Bromide | Pd(OAc)₂, P(o-tol)₃, K₂CO₃, DMA; then NaOH, MW | One-pot procedure; Reduced number of steps | 65-92% | rsc.org |
Comprehensive Spectroscopic and Crystallographic Elucidation of 7 3 Thienyl Pyrazolo 1,5 a Pyrimidine Structures
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy
High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone for the structural determination of 7-(3-thienyl)pyrazolo[1,5-a]pyrimidine in solution. Through a series of one- and two-dimensional experiments, a complete picture of the proton and carbon framework can be assembled.
One-Dimensional NMR for Primary Structure Determination (¹H, ¹³C)
One-dimensional ¹H and ¹³C NMR spectra provide fundamental information about the chemical environment of each hydrogen and carbon atom in the molecule.
¹H NMR Spectroscopy: The proton NMR spectrum of pyrazolo[1,5-a]pyrimidine (B1248293) derivatives typically shows distinct signals for the protons on both the pyrazolo[1,5-a]pyrimidine core and the substituent groups. researchgate.net For the parent pyrazolo[1,5-a]pyrimidine, the chemical shifts are well-documented. chemicalbook.com In substituted derivatives, such as those with a thienyl group, the precise chemical shifts and coupling patterns are crucial for confirming the substitution pattern. rsc.org
¹³C NMR Spectroscopy: The ¹³C NMR spectrum complements the ¹H NMR data by providing the chemical shifts for each carbon atom. The carbon signals for the pyrazolo[1,5-a]pyrimidine ring system are typically found in specific regions, and their assignments are confirmed through various techniques. researchgate.netlookchem.com The chemical shifts of the carbon atoms in the pyrazole (B372694) ring are influenced by the electronic effects of the fused pyrimidine (B1678525) ring. chemicalbook.com
Table 1: Representative ¹H and ¹³C NMR Chemical Shifts for Pyrazolo[1,5-a]pyrimidine Derivatives
| Position | Representative ¹H Chemical Shift (ppm) | Representative ¹³C Chemical Shift (ppm) |
|---|---|---|
| H-2 | 8.17 | C-2 ~146.4 |
| H-3 | 6.61 | C-3 ~96.0 |
| H-5 | 8.07 | C-5 ~158.7 |
| H-6 | 6.71 | C-6 ~108.3 |
| H-7 | 7.95 | C-7 ~146.1 |
Note: Chemical shifts are approximate and can vary based on substituents and solvent.
Advanced Two-Dimensional NMR for Connectivity and Stereochemistry (COSY, HSQC, HMBC)
Two-dimensional NMR experiments are indispensable for unambiguously assigning the complex spectra of heterocyclic molecules like this compound.
COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks, allowing for the identification of adjacent protons within the same spin system. sdsu.eduyoutube.com For instance, the connectivity between the protons on the thienyl ring and the protons on the pyrimidine ring can be established.
HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded proton and carbon atoms (¹H-¹³C). sdsu.eduyoutube.com This is a powerful tool for assigning the carbon signals based on their attached, and often more easily assigned, protons.
Applications of ¹⁵N NMR for Nitrogen-Containing Heterocycles
While less common than ¹H and ¹³C NMR, ¹⁵N NMR spectroscopy can provide valuable insights into the electronic structure of nitrogen-containing heterocycles like pyrazolo[1,5-a]pyrimidines. The chemical shifts of the nitrogen atoms are sensitive to their local electronic environment, including hybridization and participation in hydrogen bonding. nih.gov For instance, in related pyrazolo[3,4-d]pyrimidines, the nitrogen chemical shifts have been used to study intermolecular interactions. mdpi.com
Vibrational and Electronic Spectroscopy
Vibrational and electronic spectroscopy techniques probe the molecular vibrations and electronic transitions within this compound, offering further structural confirmation and information about its electronic properties.
Fourier-Transform Infrared (FT-IR) Spectroscopy
FT-IR spectroscopy measures the absorption of infrared radiation by the molecule, which corresponds to specific vibrational modes of the chemical bonds. The FT-IR spectrum of a pyrazolo[1,5-a]pyrimidine derivative will show characteristic absorption bands for the C-H, C=C, C=N, and C-N stretching and bending vibrations of the heterocyclic rings. For example, formylated pyrazolo[1,5-a]pyrimidines exhibit a characteristic carbonyl stretch around 1674 cm⁻¹. rsc.org The vibrational spectra of the parent pyrimidine have been studied in detail, providing a basis for understanding the spectra of its derivatives. core.ac.uk
Table 2: General FT-IR Absorption Regions for Pyrazolo[1,5-a]pyrimidine Derivatives
| Vibrational Mode | Typical Wavenumber Range (cm⁻¹) |
|---|---|
| Aromatic C-H Stretch | 3100 - 3000 |
| C=C and C=N Stretching | 1650 - 1450 |
| Ring Vibrations | 1500 - 1300 |
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions
UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light promotes electrons from lower to higher energy molecular orbitals. For 7-substituted pyrazolo[1,5-a]pyrimidines, the UV-Vis spectra typically display a main absorption band between 340–440 nm. nih.gov This absorption is often attributed to an intramolecular charge transfer (ICT) process, where the nature of the substituent at position 7 can significantly influence the absorption maximum. nih.gov
Mass Spectrometry for Molecular Weight and Fragmentation Analysis
No specific mass spectrometry data, including molecular ion peak and fragmentation patterns, for this compound is available in the reviewed literature.
X-ray Diffraction for Definitive Solid-State Structural Analysis
No crystallographic data, such as unit cell dimensions, space group, or atomic coordinates, for this compound has been published in the searched scientific databases.
Computational and Chemoinformatic Approaches to 7 3 Thienyl Pyrazolo 1,5 a Pyrimidine Research
Quantum Chemical Calculations
Quantum chemical calculations offer a microscopic view of the electronic structure and related properties of 7-(3-thienyl)pyrazolo[1,5-a]pyrimidine, guiding the rational design of derivatives with tailored characteristics.
Time-Dependent Density Functional Theory (TD-DFT) for Excited States and Optical Properties
Time-Dependent Density Functional Theory (TD-DFT) is a powerful tool for studying the excited-state properties of molecules, including their absorption and emission spectra. For the pyrazolo[1,5-a]pyrimidine (B1248293) scaffold, TD-DFT calculations have been successfully used to analyze electronic properties in both gaseous and solvent phases. researchgate.net These studies reveal that the photophysical properties are highly dependent on the nature of the substituent at position 7. nih.gov Specifically, electron-donating groups at this position can enhance absorption and emission intensities, a phenomenon attributed to intramolecular charge transfer (ICT). nih.govrsc.org Conversely, electron-withdrawing groups tend to yield lower intensities. nih.govrsc.org This theoretical understanding aligns with experimental observations and is critical for the design of novel fluorophores based on the pyrazolo[1,5-a]pyrimidine core. nih.govrsc.orgresearchgate.net The insights gained from TD-DFT can predict how modifications to the 7-(3-thienyl) group might tune the optical properties for applications in materials science or as fluorescent probes. nih.gov
Frontier Molecular Orbital Analysis (HOMO-LUMO) and Energy Gap Determination
Frontier molecular orbital analysis, which examines the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is fundamental to understanding the chemical reactivity and electronic properties of a molecule. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of chemical stability and reactivity. researchgate.net A smaller gap suggests higher chemical reactivity and the potential for intramolecular charge transfer. researchgate.netnih.gov For pyrazolo[1,5-a]pyrimidine derivatives, the HOMO and LUMO energy values indicate that charge transfer occurs within the molecule. researchgate.net The distribution of these orbitals can be influenced by substituents; for instance, in related systems, the HOMO and LUMO can be localized on different parts of the molecule, which has implications for its electronic behavior. rsc.org The HOMO-LUMO gap is a critical parameter in designing molecules for specific electronic applications, as it influences properties like electron affinity and ionization potential. researchgate.netresearchgate.net
| Parameter | Significance | Relevance to this compound |
|---|---|---|
| HOMO Energy | Represents the ability to donate an electron. | Influences the electron-donating character of the molecule. |
| LUMO Energy | Represents the ability to accept an electron. | Influences the electron-accepting character of the molecule. |
| HOMO-LUMO Gap | Indicates chemical reactivity and kinetic stability. researchgate.net | A smaller gap suggests higher reactivity and potential for applications in electronics and optics. researchgate.netnih.gov |
Molecular Electrostatic Potential Mapping
Molecular Electrostatic Potential (MEP) mapping is a valuable computational tool for visualizing the charge distribution of a molecule and predicting its reactive sites for electrophilic and nucleophilic attack. nih.gov The MEP surface displays regions of positive and negative electrostatic potential, which are crucial for understanding intermolecular interactions, including those involved in receptor binding. researchgate.netscispace.com For heterocyclic systems like pyrazolo[1,5-a]pyrimidines, MEP maps can identify the most electron-rich areas, such as nitrogen atoms, which are likely sites for electrophilic attack or hydrogen bonding. researchgate.net Conversely, regions with positive potential, often around hydrogen atoms, indicate sites for nucleophilic attack. researchgate.net The MEP analysis can provide insights into the structure-activity relationships of these compounds by correlating the electrostatic potential with biological activity. nih.gov
Molecular Modeling and Dynamics Simulations
Molecular modeling and dynamics simulations are essential chemoinformatic tools for exploring the interactions of small molecules with biological macromolecules, thereby aiding in drug discovery and development.
Homology Modeling and Virtual Screening in Target Identification
In the absence of an experimentally determined three-dimensional structure of a target protein, homology modeling can be employed to build a reliable model based on the sequence similarity to a protein with a known structure. researchgate.net This modeled protein structure can then be used for virtual screening, a computational technique that involves docking large libraries of small molecules into the active site of the target to identify potential inhibitors. nih.gov For scaffolds like pyrazolo[1,5-a]pyrimidine, which have been identified as privileged structures in medicinal chemistry, virtual screening can be a powerful approach to discover novel drug candidates. mdpi.comnih.gov For instance, derivatives of the related 1,2,4-triazolo[1,5-a]pyrimidin-7-one have been identified as potential inhibitors of the SARS-CoV-2 main protease through virtual screening. nih.gov This highlights the potential of using these computational strategies to explore the therapeutic applications of this compound against various biological targets. nih.gov
Molecular Docking for Ligand-Receptor Binding Mode Prediction
Molecular docking is a pivotal computational tool used to predict the preferred orientation of a ligand when bound to a receptor's active site. This technique is instrumental in elucidating the binding mechanisms of pyrazolo[1,5-a]pyrimidine derivatives, including those with a 7-(3-thienyl) substitution, and in predicting their potential as inhibitors of various biological targets.
Research on pyrazolo[1,5-a]pyrimidine analogs has demonstrated the utility of molecular docking in identifying key interactions with a range of protein targets. For instance, docking studies have been performed on fused pyrazolo[1,5-a]pyrimidines to predict their binding modes within the active sites of microbial enzymes like DNA gyrase (PDB: 2XCT) and secreted aspartic protease from Candida albicans (PDB: 1ZAP). johnshopkins.edu These studies have revealed the importance of specific hydrogen bonds and hydrophobic interactions in the binding of these compounds, suggesting their potential as antimicrobial agents. johnshopkins.edu
In the context of anti-tubercular drug discovery, molecular docking has been employed to identify novel pyrazolo[1,5-a]pyrimidine analogs as inhibitors of enoyl-acyl carrier protein reductase (InhA), a key enzyme in the mycolic acid biosynthesis pathway of Mycobacterium tuberculosis. nih.gov Similarly, this scaffold has been investigated as a framework for potent inhibitors of various protein kinases, which are crucial targets in cancer therapy. Docking studies have been instrumental in understanding the structure-activity relationships (SAR) of pyrazolo[1,5-a]pyrimidine derivatives as inhibitors of Tropomyosin receptor kinases (Trks), Fms-like tyrosine kinase 3 (FLT3), and Threonine Tyrosine Kinase (TTK). nih.govnih.govnih.gov For example, a cocrystallized X-ray structure of a pyrazolo[1,5-a]pyrimidine inhibitor with TTK revealed a unique binding mode involving a previously unobserved water molecule, providing critical insights for further optimization. nih.gov
Furthermore, investigations into 7-aminopyrazolo[1,5-a]pyrimidines have utilized molecular docking to explore their potential as multitargeted receptor tyrosine kinase inhibitors, specifically targeting Vascular Endothelial Growth Factor Receptor (VEGFR) and Platelet-Derived Growth Factor Receptor (PDGFR) kinases. nih.gov These computational predictions are often correlated with in vitro biological activity, validating the in silico models and guiding the synthesis of more potent and selective inhibitors.
Table 1: Examples of Molecular Docking Studies on Pyrazolo[1,5-a]pyrimidine Derivatives
| Target Protein | PDB Code | Key Findings | Reference |
| DNA Gyrase | 2XCT | Prediction of binding energy and mode | johnshopkins.edu |
| Secreted Aspartic Protease (C. albicans) | 1ZAP | Identification of different binding modes | johnshopkins.edu |
| Enoyl-ACP Reductase (InhA) | - | Identification of potential inhibitors | nih.gov |
| Tropomyosin Receptor Kinase A (TrkA) | - | Elucidation of structure-activity relationships | nih.gov |
| Fms-like Tyrosine Kinase 3 (FLT3) | - | Understanding inhibition of phosphorylation | nih.gov |
| Threonine Tyrosine Kinase (TTK) | - | Revealed a unique binding mode with a water molecule | nih.gov |
| Vascular Endothelial Growth Factor Receptor (VEGFR) | - | Identification of potent inhibitors | nih.gov |
| Platelet-Derived Growth Factor Receptor (PDGFR) | - | Exploration of multitargeted inhibition | nih.gov |
Quantitative Structure-Activity Relationship (QSAR) Methodologies
Quantitative Structure-Activity Relationship (QSAR) studies are essential chemoinformatic tools for establishing a mathematical correlation between the chemical structure of a series of compounds and their biological activity. researchgate.net This ligand-based approach is particularly valuable when the three-dimensional structure of the biological target is unknown or when researchers aim to predict the activity of novel compounds based on a dataset of known molecules. researchgate.net
For the pyrazolo[1,5-a]pyrimidine scaffold, QSAR studies have been conducted to delineate the structural features that govern their inhibitory potency against specific targets. One such study focused on a series of pyrazolo[1,5-a]pyrimidines as potential Pim-1/2 kinase inhibitors, which are implicated in cancer. researchgate.net Using a stepwise multiple linear regression (S-MLR) technique, a QSAR model was developed to explore the structural requirements for anticancer activity. researchgate.net This model highlighted the importance of specific physicochemical properties and descriptors, such as the lowest partial charge weighted BCUTS (BCUTc-1l) and the smallest absolute eigenvalue of the Burden modified matrix (SpMin6_Bhm), in explaining the selectivity of these compounds for Pim-1 over Pim-2 kinases. researchgate.net
While not focused on the 7-(3-thienyl) derivative specifically, these methodologies are directly applicable. For instance, a QSAR study on the related 1,2,4-triazolo[1,5-a]pyrimidine scaffold for the inhibition of Plasmodium falciparum utilized various machine learning algorithms, including multiple linear regression (MLR), k-nearest neighbors (kNN), support vector regressor (SVR), and random forest regressor (RFR). mdpi.com The developed models were based on significant molecular descriptors such as the number of primary C(sp3) atoms (npr1), the principal moment of inertia at the x-axis (pmi3), the logarithm of the octanol/water partition coefficient (slogP), and van der Waals surface area descriptors (vsurf-CW2 and vsurf-W2). mdpi.com This approach demonstrates the power of modern QSAR in predicting the biological activity of heterocyclic compounds and guiding the design of more potent analogs.
The application of these QSAR methodologies to a dataset of this compound derivatives would enable the prediction of their activity against various targets and provide a deeper understanding of the structural modifications that could enhance their therapeutic potential.
Table 2: Examples of Descriptors Used in QSAR Studies of Pyrazolo[1,5-a]pyrimidine and Related Scaffolds
| QSAR Model Type | Descriptors | Target | Reference |
| Stepwise Multiple Linear Regression (S-MLR) | BCUTc-1l, SpMin6_Bhm | Pim-1/2 Kinases | researchgate.net |
| Machine Learning (MLR, kNN, SVR, RFR) | npr1, pmi3, slogP, vsurf-CW2, vsurf-W2 | Plasmodium falciparum | mdpi.com |
Structure Activity Relationship Sar and Pharmacophore Elucidation of 7 3 Thienyl Pyrazolo 1,5 a Pyrimidine Derivatives
General SAR Principles of the Pyrazolo[1,5-a]pyrimidine (B1248293) Scaffold
The biological activity of pyrazolo[1,5-a]pyrimidine derivatives is highly dependent on the nature and position of substituents on its core structure. nih.gov The fused pyrazole (B372694) and pyrimidine (B1678525) rings create a unique electronic and steric environment that can be strategically modified to enhance interactions with various biological targets, including protein kinases. benthamdirect.comnih.gov
Key structural features that are often crucial for the activity of pyrazolo[1,5-a]pyrimidine-based inhibitors include:
Hinge-Binding Moiety: The pyrazolo[1,5-a]pyrimidine nucleus itself is frequently essential for establishing critical interactions with the hinge region of protein kinases, often mimicking the binding of ATP. nih.govnih.gov
Substitutions at Various Positions: Modifications at positions 2, 3, 5, 6, and 7 of the scaffold allow for extensive structural diversity. nih.govencyclopedia.pub The choice of substituents at these positions can significantly impact potency, selectivity, and pharmacokinetic properties. nih.gov For instance, in some kinase inhibitors, small hydrophobic groups at position 3 have been shown to enhance binding to the ATP pocket. nih.gov
Tautomeric Forms: The pyrazolo[1,5-a]pyrimidin-7(4H)-one core can exist in different tautomeric forms, which can influence how the molecule interacts with its biological target. nih.govacs.org
The versatility of the pyrazolo[1,5-a]pyrimidine scaffold has led to its use in developing inhibitors for a wide range of protein kinases, including Tropomyosin Receptor Kinases (Trks), FLT3, and PI3Kδ. mdpi.comnih.govnih.gov
Impact of Broader Structural Modifications on the Pyrazolo[1,5-a]pyrimidine Nucleus
Beyond the thienyl substitution, modifications to other parts of the pyrazolo[1,5-a]pyrimidine nucleus are critical for optimizing biological activity. nih.govnih.gov
The introduction of various side chains and functional groups at different positions of the pyrazolo[1,5-a]pyrimidine core has been extensively explored to enhance therapeutic potential. ekb.eg
For example, in the development of Trk inhibitors, the presence of a picolinamide (B142947) amide bond at the third position of the pyrazolo[1,5-a]pyrimidine ring significantly boosted activity. nih.gov Further substitution at the fifth position with a 2,5-difluorophenyl-substituted pyrrolidine (B122466) also enhanced Trk inhibition. nih.gov Similarly, the introduction of a nitrile group at the third position has been shown to significantly enhance the activity of certain pyrazolo[1,5-a]pyrimidine derivatives. nih.gov
The following table summarizes the impact of various structural modifications on the biological activity of pyrazolo[1,5-a]pyrimidine derivatives based on findings from different studies.
| Scaffold/Derivative | Modification | Position of Modification | Observed Effect on Biological Activity | Target | Reference |
| Pyrazolo[1,5-a]pyrimidine | Picolinamide substitution | 3 | Significantly enhanced activity | TrkA | nih.gov |
| Pyrazolo[1,5-a]pyrimidine | 2,5-difluorophenyl-substituted pyrrolidine | 5 | Further increased Trk inhibition | TrkA | nih.gov |
| Pyrrolidine-linked Pyrazolo[1,5-a]pyrimidine | Nitrile substitution | 3 | Significantly enhanced activity | NTRK1 | nih.gov |
| Pyrazolo[1,5-a]pyrimidine | Methoxy group on a substituent | Not Specified | Better anticancer activity than phenyl or methyl groups | Cancer Cell Lines | ekb.egekb.eg |
These examples underscore the importance of a systematic exploration of the chemical space around the pyrazolo[1,5-a]pyrimidine scaffold to identify novel and potent therapeutic agents.
Tautomeric Forms and their Relevance to Biological Interaction
Tautomerism, the chemical equilibrium between two or more interconvertible structural isomers, is a significant factor in the biological activity of heterocyclic compounds, including pyrazolo[1,5-a]pyrimidine derivatives. The migration of a labile hydrogen atom can result in different tautomeric forms, each with distinct electronic and steric properties that can profoundly affect how the molecule interacts with its biological target. The relative stability of these tautomers can be influenced by various factors, including substitution patterns on the heterocyclic core and the polarity of the surrounding environment.
For the core scaffold of pyrazolo[1,a]pyrimidin-7(4H)-one, which is closely related to the 7-(3-thienyl)pyrazolo[1,5-a]pyrimidine series, at least three plausible tautomeric structures can exist. nih.govacs.org The potential for different tautomers to interact uniquely with biological targets underscores the importance of identifying the predominant form under physiological conditions. nih.govacs.org
Research on related pyrazolo[1,5-a]pyrimidin-7(4H)-ones has demonstrated that a specific tautomer can be preferentially stabilized. For instance, single-crystal X-ray diffraction analysis of a synthesized derivative confirmed the crystalline form to be the 4H-one tautomer. nih.govacs.org This finding is crucial as it establishes a structural basis for understanding the molecule's interactions.
The biological implications of tautomerism are significant. The different distribution of hydrogen bond donors and acceptors in each tautomer can lead to varied binding affinities and modes of interaction with a receptor or enzyme active site. For example, studies on pyronic derivatives have shown that the equilibrium between imine and enamine tautomers is influenced by the nature of substituting groups and the solvent, with one form being more stable than the others in a given environment. academie-sciences.fr This principle extends to the pyrazolo[1,5-a]pyrimidine system, where the specific tautomer present will dictate the pharmacophoric features available for biological recognition.
The relevance of tautomeric forms to the biological activity of pyrazolo[1,5-a]pyrimidine derivatives is further highlighted in studies of their various therapeutic applications. For example, in the context of their antitubercular activity, understanding the predominant tautomer is a key component of defining the pharmacophore and mechanism of action. nih.govacs.org Similarly, for derivatives designed as kinase inhibitors, the specific tautomeric form will influence the interactions with the ATP-binding pocket of the target kinase. nih.govresearchgate.net
The following table summarizes the plausible tautomeric forms for the related pyrazolo[1,5-a]pyrimidin-7-ol/7(4H)-one core, which provides a foundational model for considering the tautomerism of this compound.
| Tautomeric Form | Structural Representation | Key Features |
| 7-hydroxy | Aromatic pyrimidine ring with a hydroxyl group at C7. | Potential for hydrogen bond donation from the hydroxyl group. |
| 7(4H)-one | A keto group at C7 with a proton on the N4 nitrogen. | Features a hydrogen bond donor at N4 and a hydrogen bond acceptor at the C7 carbonyl. |
| 7(6H)-one | A keto group at C7 with a proton on the N6 nitrogen. | Presents a different spatial arrangement of hydrogen bond donors and acceptors. |
Molecular Mechanisms of Action and Biological Target Engagement
Protein Kinase Inhibition by Pyrazolo[1,5-a]pyrimidine (B1248293) Derivatives
Pyrazolo[1,5-a]pyrimidines are recognized as potent protein kinase inhibitors (PKIs), playing a significant role in the development of targeted therapies, particularly in oncology. nih.gov Protein kinases are crucial regulators of cellular signaling pathways, and their dysregulation is a frequent event in the development of diseases like cancer. nih.gov
ATP-Competitive and Allosteric Inhibitory Mechanisms
Derivatives of the pyrazolo[1,5-a]pyrimidine scaffold have been shown to function as both ATP-competitive and allosteric inhibitors of protein kinases. nih.gov In ATP-competitive inhibition, the compound binds to the ATP-binding site of the kinase, preventing the natural substrate, ATP, from binding and thereby blocking the phosphorylation of downstream targets. The pyrazolo[1,5-a]pyrimidine nucleus is a key structural feature for this interaction, often forming a hinge interaction with the kinase. mdpi.com For instance, the N1 atom of the pyrazolo[1,5-a]pyrimidine core can form a hydrogen bond with the methionine residue (Met592) in the hinge region of Tropomyosin receptor kinases (Trks). mdpi.com
Allosteric inhibition, on the other hand, involves binding to a site on the kinase that is distinct from the ATP-binding pocket. This binding induces a conformational change in the enzyme that reduces its catalytic activity. The ability of pyrazolo[1,5-a]pyrimidines to act through both mechanisms enhances their potential as versatile kinase inhibitors. nih.gov
Target Kinase Specificity
The substitution pattern on the pyrazolo[1,5-a]pyrimidine ring system significantly influences the compound's selectivity for different protein kinases. nih.gov Modifications at various positions on the scaffold can enhance binding affinity to specific kinase targets through a combination of hydrogen bonding, hydrophobic interactions, and π–π stacking. nih.gov This has led to the development of pyrazolo[1,5-a]pyrimidine derivatives that show inhibitory activity against a wide array of kinases.
Table 1: Target Kinase Specificity of Pyrazolo[1,5-a]pyrimidine Derivatives
| Target Kinase | Significance | Reference |
| CK2 (Casein Kinase 2) | Involved in cell growth, proliferation, and suppression of apoptosis. A highly selective and potent inhibitor of CK2, with a canonical type-I binding mode, has been developed from the pyrazolo[1,5-a]pyrimidine scaffold. | nih.govdntb.gov.ua |
| EGFR (Epidermal Growth Factor Receptor) | A tyrosine kinase that plays a crucial role in cell proliferation and is often mutated in non-small cell lung cancer. Pyrazolo[1,5-a]pyrimidine derivatives have shown promise as EGFR inhibitors. nih.govnih.gov Compound 9b from a synthesized series demonstrated significant inhibitory effects against the EGFR kinase enzyme with an IC50 of 8.4 nM. nih.gov | nih.govnih.gov |
| B-Raf | A serine/threonine-protein kinase that is a key component of the MAPK/ERK signaling pathway. Pyrazolo[1,5-a]pyrimidines have demonstrated inhibitory effects on B-Raf, which is particularly relevant in melanoma. | nih.gov |
| MEK (Mitogen-activated protein kinase kinase) | A dual-specificity kinase that phosphorylates and activates ERK. The inhibitory effects of pyrazolo[1,5-a]pyrimidines on MEK are significant in melanoma treatment. | nih.gov |
| PDE4 (Phosphodiesterase 4) | An enzyme that degrades the second messenger cAMP. Inhibition of PDE4 is a target for anti-inflammatory therapies. | nih.govrsc.org |
| BCL6 (B-cell lymphoma 6) | A transcriptional repressor that is critical for the formation of germinal centers and is implicated in lymphoma. | nih.govrsc.org |
| DRAK1 (DAP kinase-related apoptosis-inducing protein kinase 1) | A serine/threonine kinase involved in the regulation of apoptosis. | nih.govrsc.org |
| CDK1 & CDK2 (Cyclin-dependent kinases 1 & 2) | Key regulators of the cell cycle. Pyrazolo[1,5-a]pyrimidine derivatives have been identified as inhibitors of these kinases. nih.gov A series of pyrazolo[1,5-a]pyrimidine linked 2-aminobenzothizole conjugates were found to arrest the cell cycle at G2/M and lower CDK1 expression. researchgate.net | nih.govresearchgate.net |
| Pim-1/2 | Serine/threonine kinases that are involved in cell survival and proliferation. Novel pyrazolo[1,5-a]pyrimidines have been reported as potent inhibitors of all three Pim kinase isoforms. | nih.govresearchgate.net |
| TrkA/B/C (Tropomyosin receptor kinases A/B/C) | A family of receptor tyrosine kinases that are crucial for the development and function of the nervous system. Two of the three marketed drugs for NTRK fusion cancers contain a pyrazolo[1,5-a]pyrimidine nucleus. mdpi.comnih.gov Derivatives have shown potent enzymatic inhibition of TrkA. mdpi.com | mdpi.comnih.govnih.gov |
Receptor Modulation
Beyond kinase inhibition, pyrazolo[1,5-a]pyrimidine derivatives have been shown to modulate the activity of important cellular receptors.
Aryl Hydrocarbon Receptor (AHR) Antagonism
The Aryl Hydrocarbon Receptor (AHR) is a ligand-dependent transcription factor that plays a significant role in immune system regulation and has emerged as a promising target in cancer therapy. rsc.orgnih.gov Pyrazolo[1,5-a]pyrimidine-based compounds have been identified as AHR antagonists through homology model-based virtual screening and subsequent experimental validation. rsc.org One such antagonist, compound 7, demonstrated an IC50 of 650 nM in a luciferase reporter gene assay. nih.gov Systematic optimization of this hit compound led to the development of compound 7a, which exhibited a significantly improved AHR antagonistic potency with an IC50 of 31 nM. nih.gov
GABAA Receptor Subtype Selectivity
The γ-aminobutyric acid type A (GABAA) receptor is the primary inhibitory neurotransmitter receptor in the central nervous system. Modulation of GABAA receptors can produce anxiolytic, sedative, and anticonvulsant effects. researchgate.net The development of subtype-selective ligands for GABAA receptors is a key goal in medicinal chemistry to achieve more targeted therapeutic effects with fewer side effects. researchgate.net
Specifically, new 3-aryl-6-(3-thienyl)pyrazolo[1,5-a]pyrimidin-7-ones have been synthesized and evaluated for their affinity for GABAA receptors. nih.gov These compounds have shown selectivity for the α1 subunit of the GABAA receptor, making them α1-selective ligands. nih.govebi.ac.uk The isosteric replacement of a benzene (B151609) ring with a thiophene (B33073) ring is a common strategy in medicinal chemistry, and this has been applied to the development of novel pyrazolo[1,5-a]thieno[2,3-c]pyrimidine scaffolds as potential GABAA receptor subtype ligands. mdpi.com
Enzymatic Inhibition Beyond Kinases
The inhibitory activity of the pyrazolo[1,5-a]pyrimidine scaffold is not limited to protein kinases. Research has indicated the potential for these compounds to inhibit other classes of enzymes, although this is a less explored area compared to their kinase inhibitory properties. The broad spectrum of biological activities reported for pyrazolo[1,5-a]pyrimidine derivatives, including antimicrobial and antiepileptic effects, suggests that they may interact with a variety of enzymatic targets. researchgate.net Further investigation is needed to fully elucidate the non-kinase enzymatic inhibition profiles of 7-(3-thienyl)pyrazolo[1,5-a]pyrimidine and its analogs.
RNA Polymerase Inhibition
There is currently no direct scientific evidence to suggest that this compound functions as an inhibitor of RNA polymerase. However, the broader class of pyrazolo[1,5-a]pyrimidine derivatives has been explored for this potential. For instance, a novel series of these compounds was synthesized and evaluated for their ability to inhibit HCV polymerase, which is an RNA-dependent RNA polymerase. nih.gov These studies indicate that the pyrazolo[1,5-a]pyrimidine scaffold can be a viable starting point for developing viral RNA polymerase inhibitors. Further research would be necessary to determine if the 7-(3-thienyl) substitution confers any such activity.
Carboxylesterase and PDE10A Inhibition
No published research directly links This compound to the inhibition of carboxylesterases.
Regarding phosphodiesterase 10A (PDE10A), while there is no specific data for this compound, other derivatives of the pyrazolo[1,5-a]pyrimidine class have been identified as potent inhibitors of this enzyme. PDE10A is a key enzyme in the signaling pathways of the brain, and its inhibitors are being investigated as potential treatments for schizophrenia and other neuropsychiatric disorders. The development of highly selective PDE10A inhibitors has been the focus of several medicinal chemistry programs, leading to the identification of various pyrazolo[1,5-a]pyrimidine-based compounds. The specific impact of a 3-thienyl group at the 7-position on PDE10A inhibitory activity remains to be elucidated.
Interaction with Pathogen-Specific Targets
The versatility of the pyrazolo[1,5-a]pyrimidine scaffold has led to its investigation against a variety of pathogens. nih.gov
Antitubercular Mechanisms (e.g., Mycobacterial Iron Homeostasis)
The antitubercular properties of the pyrazolo[1,5-a]pyrimidine class have been a subject of investigation, although specific data for This compound is not available. Studies have focused on the related pyrazolo[1,5-a]pyrimidin-7(4H)-one scaffold. nih.govacs.org One line of research suggested that some of these compounds might exert their antitubercular effect by interfering with mycobacterial iron homeostasis. However, a subsequent, more detailed study on a focused library of these analogues concluded that their mechanism of action was not related to iron uptake. nih.govacs.org Instead, resistance to these compounds was linked to a mutation in an FAD-dependent hydroxylase. nih.gov Other research on tetrahydropyrazolo[1,5-a]pyrimidine-3-carboxamide analogues identified a different target, MmpL3, which is essential for mycobacterial growth. plos.org These findings underscore that the mechanism of antitubercular action can vary significantly with substitutions on the pyrazolo[1,5-a]pyrimidine core.
Antiviral Mechanisms (e.g., SARS-CoV-2 3CLpro, HIV Reverse Transcriptase)
There is no current evidence to indicate that This compound inhibits the SARS-CoV-2 3CLpro protease. The research on inhibitors for this crucial viral enzyme has explored a wide range of chemical scaffolds, but the pyrazolo[1,5-a]pyrimidine class has not been a primary focus in the published literature.
In the context of HIV, while direct inhibition of reverse transcriptase by this compound has not been reported, the broader pyrazolo[1,5-a]pyrimidine scaffold has shown promise. A series of pyrazolo[1,5-a]pyrimidine-based macrocycles were reported as potent inhibitors of HIV-1 replication, although the precise mechanism was not detailed in the initial reports. Separately, research on the related 1,2,4-triazolo[1,5-a]pyrimidine scaffold has identified inhibitors of the HIV-1 reverse transcriptase-associated ribonuclease H (RNase H) activity, a distinct but essential function of the reverse transcriptase enzyme. Additionally, a 7-aminopyrazolo[1,5-a]pyrimidine derivative was characterized as a potent inhibitor of the Hepatitis C Virus (HCV). nih.gov These findings suggest that the pyrazolo[1,5-a]pyrimidine core is a valuable template for the design of antiviral agents, though the specific activity of the 7-(3-thienyl) derivative against HIV reverse transcriptase is unknown.
Emerging Research Avenues and Future Directions for 7 3 Thienyl Pyrazolo 1,5 a Pyrimidine Chemistry
Development of More Efficient and Sustainable Synthetic Routes
The synthesis of pyrazolo[1,5-a]pyrimidines, including the 7-(3-thienyl) derivative, has traditionally involved multi-step procedures. A common method involves the cyclization of 5-aminopyrazoles with β-dicarbonyl compounds or their equivalents. nih.gov For instance, the synthesis of 7-(3-Thienyl)pyrazolo[1,5-a]pyrimidine-3-carboxylic acid ethyl ester is achieved by heating 3-amino-4-carboethoxypyrazole with 3-dimethylamino-1-(3-thienyl)-2-propen-1-one in glacial acetic acid. prepchem.com
However, the demand for more environmentally friendly and efficient processes has led to the exploration of green chemistry approaches. nih.govijnc.ir These modern strategies focus on the use of water as a solvent, microwave-assisted synthesis, and multi-component reactions to reduce reaction times, energy consumption, and the use of hazardous materials. nih.govresearchgate.net For example, microwave irradiation has been shown to significantly accelerate the synthesis of pyrazolo[1,5-a]pyrimidines, often leading to higher yields. nih.govresearchgate.net One-pot cyclization methods are also being developed to streamline the synthesis of derivatives. nih.gov
Recent advancements include palladium-catalyzed cross-coupling and click chemistry, which allow for the introduction of diverse functional groups, thereby expanding the structural and functional diversity of these compounds. researchgate.net The development of parallel synthesis protocols further enables the efficient generation of libraries of 7-heteroaryl-pyrazolo[1,5-a]pyrimidine-3-carboxamides. nih.gov
| Synthetic Method | Key Features | Advantages | Reference |
|---|---|---|---|
| Conventional Synthesis | Cyclization of 5-aminopyrazoles with β-dicarbonyl compounds in organic solvents. | Established and well-understood. | prepchem.com |
| Microwave-Assisted Synthesis | Utilizes microwave irradiation to accelerate reactions. | Reduced reaction times, often higher yields. | nih.govresearchgate.net |
| Green Chemistry Approaches | Employs water as a solvent, multi-component reactions. | Environmentally friendly, reduced waste. | nih.govijnc.ir |
| Palladium-Catalyzed Cross-Coupling | Introduction of diverse functional groups. | Increased structural diversity. | researchgate.net |
Integration of Advanced Characterization for Complex Derivatives
The structural elucidation of novel this compound derivatives relies on a suite of advanced analytical techniques. Nuclear Magnetic Resonance (NMR) spectroscopy and mass spectrometry are fundamental tools for confirming the molecular structure of these compounds. tandfonline.com X-ray diffraction analysis provides definitive structural confirmation, which is particularly crucial for distinguishing between different isomers that can arise during synthesis. nih.govmdpi.com
For more complex derivatives, techniques such as Hirshfeld surface analysis and 2D fingerprint plots are employed to analyze intermolecular interactions within the crystal structure. mdpi.com These advanced methods offer deeper insights into the solid-state packing and intermolecular forces that can influence the physical and biological properties of the compounds. The characterization of these derivatives is essential for understanding their structure-activity relationships. researchgate.net
Refinement of Computational Models for Enhanced Predictive Capacity in Drug Design
Computational modeling plays an increasingly vital role in the rational design of novel pyrazolo[1,5-a]pyrimidine-based drug candidates. researchgate.net Techniques such as Quantitative Structure-Activity Relationship (QSAR) studies and molecular docking are employed to predict the biological activity and binding modes of these compounds. nih.govresearchgate.net
For instance, 3D-QSAR models have been developed to identify the key structural features required for the inhibitory activity of pyrazolo[3,4-d]pyrimidine derivatives against specific biological targets. nih.gov Molecular docking studies help to visualize the interactions between the pyrazolo[1,5-a]pyrimidine (B1248293) scaffold and the active site of target proteins, such as kinases. ekb.egnih.gov These computational approaches allow for the pre-screening of virtual compound libraries, prioritizing the synthesis of molecules with the highest predicted potency and selectivity. nih.gov The refinement of these computational models, through the integration of experimental data, leads to a more accurate predictive capacity, accelerating the drug discovery process. researchgate.net
Deeper Mechanistic Elucidation of Biological Activities
The pyrazolo[1,5-a]pyrimidine scaffold is a known "privileged structure" in medicinal chemistry, appearing in compounds with a wide range of biological activities. researchgate.net Derivatives have shown potential as inhibitors of various protein kinases, including Pim-1, Flt-3, and cyclin-dependent kinases (CDKs). nih.govresearchgate.net The 7-(3-thienyl) moiety can influence the selectivity and potency of these interactions.
Further research is focused on elucidating the precise molecular mechanisms underlying the observed biological effects. This involves identifying the specific cellular targets and signaling pathways modulated by these compounds. researchgate.net For example, some pyrazolo[1,5-a]pyrimidine derivatives have been shown to induce apoptosis in cancer cells and arrest the cell cycle. nih.gov Understanding these mechanisms at a deeper level is crucial for the development of targeted therapies with improved efficacy and reduced side effects.
Rational Design for Improved Potency, Selectivity, and Bioavailability
The ultimate goal in the development of this compound derivatives for therapeutic use is the optimization of their pharmacological properties. Rational drug design strategies are employed to enhance potency, improve selectivity for the desired biological target, and increase bioavailability. nih.govnih.gov
Q & A
Q. Table 1: Comparison of Synthetic Methods
| Method | Yield (%) | Key Conditions | Reference |
|---|---|---|---|
| Cyclocondensation | 65–85 | PTSA, ethanol, reflux | |
| Suzuki Coupling | 70–90 | Pd(PPh₃)₄, THF, 80°C | |
| One-Pot Halogenation | 75–95 | NIS, DCM, RT |
(Basic) How is the purity and structure of this compound characterized?
Methodological steps include:
- Nuclear Magnetic Resonance (NMR): ¹H/¹³C NMR to confirm substituent positions and regiochemistry (e.g., thienyl C7 integration at δ 7.2–7.8 ppm) .
- Mass Spectrometry (MS): High-resolution MS (HRMS) to verify molecular weight (e.g., [M+H]⁺ at m/z 321.4 for C₁₈H₁₅N₃OS) .
- X-ray Crystallography: For unambiguous confirmation of crystal packing and stereoelectronic effects .
- HPLC-Purity Analysis: Using C18 columns (≥95% purity threshold) .
(Advanced) What strategies enable regioselective C–H functionalization of this scaffold?
Recent advances use hypervalent iodine reagents (e.g., N-iodosuccinimide, NIS) for halogenation at C3 with >85% regioselectivity . Key factors:
- Electronic Effects: Electron-rich substituents (e.g., –OMe) enhance iodination yields at C3 (up to 95%) .
- Solvent Optimization: Dichloromethane (DCM) or acetonitrile improves reagent solubility and reaction kinetics .
- Catalyst-Free Conditions: Avoids metal contamination in pharmaceutical applications .
(Advanced) How are structure-activity relationship (SAR) studies designed for kinase inhibitors based on this scaffold?
Methodology for SAR:
Q. Table 2: Representative SAR Data
| Derivative | Target Kinase | IC₅₀ (nM) | Key Modification |
|---|---|---|---|
| 7-(3-Thienyl)-PP | B-Raf | 12 | C7 thienyl |
| 3-Iodo-7-(3-Thienyl)-PP | c-Src | 8 | C3 iodine |
(Advanced) What computational approaches predict biological targets for this compound?
- Molecular Docking: AutoDock Vina or Schrödinger Suite to simulate binding to kinase ATP pockets (e.g., ∆G < -9 kcal/mol) .
- QSAR Modeling: Use Hammett constants (σ) and π-electron density to correlate substituents with activity .
- Molecular Dynamics (MD): 100-ns simulations to assess protein-ligand stability (RMSD < 2 Å) .
(Advanced) How to resolve contradictions in reported biological data across studies?
Strategies include:
- Assay Standardization: Use common cell lines (e.g., HEK293) and positive controls (e.g., staurosporine) .
- Metabolic Stability Testing: Microsomal half-life (T₁/₂) comparisons to rule out pharmacokinetic variability .
- Orthogonal Validation: Confirm kinase inhibition via Western blot (e.g., p-ERK downregulation) alongside enzymatic assays .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
